2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research has investigated the structural aspects and properties of related compounds, highlighting their potential in forming salts and inclusion compounds. Studies have shown that specific amide-containing isoquinoline derivatives can form gels or crystalline solids when treated with mineral acids, with their structural properties influencing their applications in fluorescence and gel formation (Karmakar, Sarma, & Baruah, 2007). Additionally, the crystal structures of various salts and host–guest complexes of these compounds have been reported, offering insights into their potential use in materials science and sensor technology.
Synthesis and Optical Properties
Another area of research focuses on the synthesis and optical properties of derivatives, such as 2-functionally substituted thieno[3,2-c]quinolines. These compounds exhibit moderate to high fluorescence quantum yields, making them candidates for applications as invisible ink dyes and in the development of fluorescent materials (Bogza et al., 2018).
Biological Activities
Compounds with structural similarities to 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide have been studied for their antitubercular activities. For example, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to mammalian cells. These findings suggest their potential as candidates for developing new tuberculosis treatments (Pissinate et al., 2016).
Drug Development Potential
Further research into 2-(quinolin-4-yloxy)acetamides has provided new insights into their structure-activity relationships and drug combination synergy. These studies have identified optimized compounds with highly potent antitubercular activity and favorable drug-like properties, highlighting their potential in the development of novel therapeutics for tuberculosis treatment (Giacobbo et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to targetinsect odorant binding proteins and/or acetylcholinesterase . These proteins play crucial roles in the nervous system of insects, making them potential targets for insecticides .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it likely interacts with its targets throughnucleophilic addition . This involves the compound attacking an electron-poor site on the target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
The compound is likely involved in the thiophene-2-carbonyl-CoA monooxygenase pathway . This enzyme catalyzes the conversion of thiophene-2-carbonyl-CoA to 5-hydroxythiophene-2-carbonyl-CoA
Pharmacokinetics
The compound’smolecular weight and linear formula are provided , which could potentially influence its bioavailability.
Result of Action
Based on its potential targets, it can be inferred that the compound may disrupt the normal functioning of the insect nervous system .
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-2-3-8-20(16)28-15-22(26)24-18-11-10-17-7-4-12-25(19(17)14-18)23(27)21-9-5-13-29-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHWGWXUYMRROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
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